molecular formula C16H24N2O4S2 B2561962 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448053-36-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2561962
CAS No.: 1448053-36-8
M. Wt: 372.5
InChI Key: IUVQUGFBKVIJHX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H24N2O4S2 and its molecular weight is 372.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

A study conducted by Sugimoto et al. (1990) explored the synthesis and evaluation of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. By introducing bulky moieties and substituting groups at specific positions, they discovered that certain derivatives exhibited potent anti-AChE activity, with compound 21 identified as a potent inhibitor, suggesting a potential application as an antidementia agent (Sugimoto et al., 1990).

Cyclization of Acetylenic Sulfones

Back and Nakajima (2000) developed a method for the cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. This method facilitates the synthesis of complex structures from simpler acetylenic sulfones, demonstrating the compound's utility in creating diverse chemical structures (Back & Nakajima, 2000).

Cu-Catalyzed Coupling Reactions

Ma et al. (2017) highlighted the application of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This study underscores the role of amides in facilitating metal-catalyzed coupling reactions, expanding the toolbox for synthesizing pharmaceutically important sulfones (Ma et al., 2017).

Enzyme Inhibition Studies

Khalid, Rehman, and Abbasi (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated their enzyme inhibition activities. Their research provides insight into the structure-activity relationships of these compounds, suggesting their potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Khalid, Rehman, & Abbasi, 2014).

Antibacterial Agents

Matsumoto and Minami (1975) investigated the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids. Their work contributes to the development of novel antibacterial agents, showcasing the versatility of piperidine derivatives in medical chemistry (Matsumoto & Minami, 1975).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-23-14-5-3-12(4-6-14)15(19)11-17-16(20)13-7-9-18(10-8-13)24(2,21)22/h3-6,13,15,19H,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVQUGFBKVIJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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